2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzoxazole moiety, a nitrophenoxy group, and an isoindole-dione structure
Vorbereitungsmethoden
The synthesis of 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The isoindole-dione structure can be synthesized through the cyclization of phthalic anhydride derivatives. The final step involves the coupling of the benzoxazole and isoindole-dione intermediates with the nitrophenoxy group under appropriate conditions .
Analyse Chemischer Reaktionen
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling Reactions: The benzoxazole moiety can participate in coupling reactions with aryl halides in the presence of palladium catalysts.
Wissenschaftliche Forschungsanwendungen
2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole moiety is known for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Industrial Chemistry: It can be utilized as a precursor for the synthesis of various functional materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The benzoxazole moiety can bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . The nitrophenoxy group can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include:
Benzoxazole Derivatives: Compounds like 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one share the benzoxazole moiety and exhibit similar biological activities.
Isoindole-Dione Derivatives: Compounds with isoindole-dione structures, such as phthalimide derivatives, have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these functional groups, which endows it with a broad range of chemical and biological properties.
Eigenschaften
Molekularformel |
C27H15N3O6 |
---|---|
Molekulargewicht |
477.4g/mol |
IUPAC-Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C27H15N3O6/c31-26-21-13-12-20(35-19-10-8-17(9-11-19)30(33)34)15-22(21)27(32)29(26)18-5-3-4-16(14-18)25-28-23-6-1-2-7-24(23)36-25/h1-15H |
InChI-Schlüssel |
KULAYMXVKYSWGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.